Methyl benzo[d]isoxazole-3-carboxylate
Overview
Description
Methyl benzo[d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that isoxazole derivatives interact with their targets based on their chemical diversity . The interaction of Methyl benzo[d]isoxazole-3-carboxylate with its targets and any resulting changes would need further investigation.
Biochemical Pathways
Isoxazole derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need further investigation.
Biological Activity
Methyl benzo[d]isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Isoxazole Derivatives
Isoxazole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These include:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antioxidant
- Antimicrobial
- Antidiabetic
- Anticholinesterase activities .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is known to bind with high affinity to multiple receptors, which facilitates its diverse effects across different biochemical pathways. The compound's mode of action often involves:
- Inhibition of specific enzymes (e.g., acetylcholinesterase).
- Modulation of signaling pathways related to inflammation and cancer progression.
- Antioxidant activity through free radical scavenging .
Inhibition Studies
Recent studies have shown that derivatives of benzo[d]isoxazole exhibit significant inhibitory effects on hypoxia-inducible factor (HIF)-1α transcription, which plays a critical role in tumor growth and metastasis. For instance, compounds derived from benzo[d]isoxazole demonstrated IC50 values as low as 0.94 μM against HIF-1α, indicating potent anti-cancer properties .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective potential of various isoxazole derivatives, including this compound. The findings suggested that these compounds could significantly reduce oxidative stress markers in neuronal cells, enhancing cell viability under neurotoxic conditions .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of isoxazole derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This compound showed promising results, demonstrating effective inhibition of biofilm formation and bacterial growth .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
methyl 1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)8-6-4-2-3-5-7(6)13-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTKCKAJUPJNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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